molecular formula C9H7F2NO2 B13198730 4,6-Difluoro-2,3-dihydro-1H-indole-2-carboxylic acid

4,6-Difluoro-2,3-dihydro-1H-indole-2-carboxylic acid

Katalognummer: B13198730
Molekulargewicht: 199.15 g/mol
InChI-Schlüssel: ORABQEDQVPHDIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,6-Difluoro-2,3-dihydro-1H-indole-2-carboxylic acid is a fluorinated indole derivative. Indole derivatives are significant heterocyclic compounds found in various natural products and pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Difluoro-2,3-dihydro-1H-indole-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable indole precursor.

    Fluorination: Introduction of fluorine atoms at the 4 and 6 positions of the indole ring. This can be achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates .

Analyse Chemischer Reaktionen

Types of Reactions

4,6-Difluoro-2,3-dihydro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4,6-Difluoro-2,3-dihydro-1H-indole-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Wirkmechanismus

The mechanism of action of 4,6-Difluoro-2,3-dihydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4,6-Difluoro-2,3-dihydro-1H-indole-2-carboxylic acid is unique due to its specific fluorination pattern and the presence of a carboxylic acid group at the 2-position. This unique structure can result in distinct biological activities and chemical reactivity compared to other fluorinated indole derivatives .

Eigenschaften

Molekularformel

C9H7F2NO2

Molekulargewicht

199.15 g/mol

IUPAC-Name

4,6-difluoro-2,3-dihydro-1H-indole-2-carboxylic acid

InChI

InChI=1S/C9H7F2NO2/c10-4-1-6(11)5-3-8(9(13)14)12-7(5)2-4/h1-2,8,12H,3H2,(H,13,14)

InChI-Schlüssel

ORABQEDQVPHDIJ-UHFFFAOYSA-N

Kanonische SMILES

C1C(NC2=C1C(=CC(=C2)F)F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.